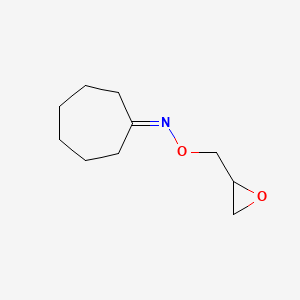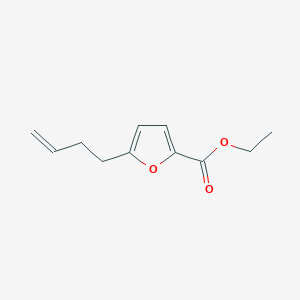
3,4',5-Trifluorobenzophenone
Übersicht
Beschreibung
3,4’,5-Trifluorobenzophenone is a chemical compound with the CAS Number: 70028-88-5 . Its molecular weight is 236.19 . The IUPAC name for this compound is phenyl (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3,4’,5-Trifluorobenzophenone is 1S/C13H7F3O/c14-10-6-9 (7-11 (15)12 (10)16)13 (17)8-4-2-1-3-5-8/h1-7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3,4’,5-Trifluorobenzophenone has a boiling point of 77-78°C . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Properties
3,4',5-Trifluorobenzophenone has been utilized in the preparation of various polymers. For instance, a study by Bu et al. (2011) explored the synthesis of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines and various dianhydrides. These polymers displayed excellent thermal stability and solubility, demonstrating the impact of the trifluoromethyl group on these properties (Bu et al., 2011).
2. Synthesis of Hyperbranched Polymers
In another application, this compound was used in the synthesis of hyperbranched polymers. Bennour et al. (2014) reported the polycondensation of this compound with isosorbide and isomannide, resulting in polymers with high glass transition temperatures and potential for various industrial applications (Bennour et al., 2014).
3. Chemical Synthesis and Modification
The compound's role extends to chemical synthesis and modification. Sipyagin et al. (2004) presented new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, demonstrating the versatility of this compound in creating novel chemical entities (Sipyagin et al., 2004).
4. Fluorous Chemistry
This compound also finds application in fluorous chemistry, as demonstrated by Kysilka et al. (2008). They used a derivative of this compound to explore reactions yielding highly fluorinated building blocks for fluorous chemistry (Kysilka et al., 2008).
5. Optical and Dielectric Properties
Jang et al. (2007) studied the effects of linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. Their research highlighted the influence of trifluoromethyl groups on the properties of these materials (Jang et al., 2007).
Safety and Hazards
The safety information for 3,4’,5-Trifluorobenzophenone indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWMKJADTYYKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B3173929.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)
![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)
![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)
![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)




